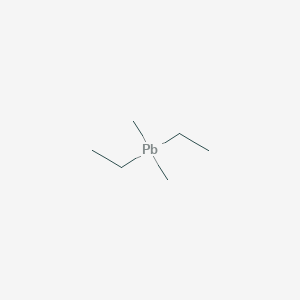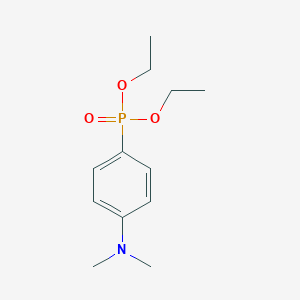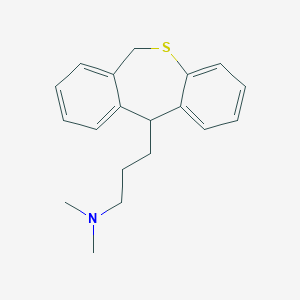
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is not fully understood. However, studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone inhibits the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. In vivo studies have shown that 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone exhibits low toxicity levels in animals.
実験室実験の利点と制限
The advantages of using 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its relatively simple synthesis method, high yields, and potential applications in various fields. The limitations of using 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone. One potential direction is the further investigation of its potential applications in medicinal chemistry, particularly in the development of antitumor agents. Another potential direction is the development of more efficient synthesis methods for 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone. Additionally, the study of the mechanism of action of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone could provide insights into the development of new drugs that target specific enzymes involved in cellular processes.
合成法
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone can be synthesized through a reaction between 2-amino-5,6-dichloropyridine and phenyl isocyanate. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. The synthesis of 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone is relatively simple, and the compound can be obtained in high yields.
科学的研究の応用
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In agriculture, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been studied for its potential use as a herbicide. In material science, 5,6-Dichloro-2-phenyl-3(2H)-pyridazinone has been used as a building block for the synthesis of various polymeric materials.
特性
CAS番号 |
1698-58-4 |
|---|---|
製品名 |
5,6-Dichloro-2-phenyl-3(2H)-pyridazinone |
分子式 |
C10H6Cl2N2O |
分子量 |
241.07 g/mol |
IUPAC名 |
5,6-dichloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-6-9(15)14(13-10(8)12)7-4-2-1-3-5-7/h1-6H |
InChIキー |
BMKCLGBWAXSQQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)Cl)Cl |
その他のCAS番号 |
1698-58-4 |
同義語 |
5,6-dichloro-2-phenyl-pyridazin-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B161253.png)
![2-(Pyrazin-2-yl)benzo[d]thiazole](/img/structure/B161255.png)

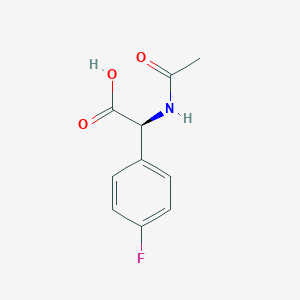

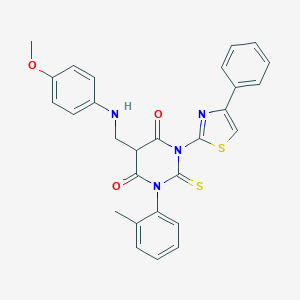
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
